3-Thiophenecarboxylic acid,4,5-dimethyl-2-[[(2-propen-1-ylamino)thioxomethyl]amino]-, ethyl ester
Overview
Description
3-Thiophenecarboxylic acid,4,5-dimethyl-2-[[(2-propen-1-ylamino)thioxomethyl]amino]-, ethyl ester is a complex organic compound with a unique structure that includes a thiophene ring, carboxylic acid, and various substituents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Thiophenecarboxylic acid,4,5-dimethyl-2-[[(2-propen-1-ylamino)thioxomethyl]amino]-, ethyl ester typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the thiophene ring, introduction of the carboxylic acid group, and subsequent modifications to introduce the dimethyl and propenylamino groups. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods, optimizing reaction conditions for large-scale production, and ensuring compliance with safety and environmental regulations. Techniques such as continuous flow reactors and automated synthesis systems can be employed to enhance efficiency and consistency .
Chemical Reactions Analysis
Types of Reactions
3-Thiophenecarboxylic acid,4,5-dimethyl-2-[[(2-propen-1-ylamino)thioxomethyl]amino]-, ethyl ester can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups or modify existing ones.
Reduction: This reaction can remove oxygen-containing groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes .
Scientific Research Applications
3-Thiophenecarboxylic acid,4,5-dimethyl-2-[[(2-propen-1-ylamino)thioxomethyl]amino]-, ethyl ester has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It can be used to investigate biological pathways and interactions with biomolecules.
Mechanism of Action
The mechanism of action of 3-Thiophenecarboxylic acid,4,5-dimethyl-2-[[(2-propen-1-ylamino)thioxomethyl]amino]-, ethyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to various effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
- 3-Thiophenecarboxylic acid, 2-amino-4-methyl-5-(4-nitrophenyl)-, ethyl ester
- 3-Thiophenecarboxylic acid, 5-(4-aminophenyl)-2-[(2,6-difluorophenyl)methylamino]-4-[(dimethylamino)methyl]-, ethyl ester, hydrochloride
Uniqueness
3-Thiophenecarboxylic acid,4,5-dimethyl-2-[[(2-propen-1-ylamino)thioxomethyl]amino]-, ethyl ester is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. This uniqueness makes it valuable for various applications and distinguishes it from other similar compounds .
Properties
IUPAC Name |
ethyl 4,5-dimethyl-2-(prop-2-enylcarbamothioylamino)thiophene-3-carboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O2S2/c1-5-7-14-13(18)15-11-10(12(16)17-6-2)8(3)9(4)19-11/h5H,1,6-7H2,2-4H3,(H2,14,15,18) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RBGRKOAQCBHOPW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC(=C1C)C)NC(=S)NCC=C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O2S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60364296 | |
Record name | ST50149879 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60364296 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
298.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
50629-08-8 | |
Record name | NSC280491 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=280491 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | ST50149879 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60364296 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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